molecular formula C13H14 B8466599 [1-(Cyclopenta-2,4-dien-1-yl)ethyl]benzene CAS No. 55679-99-7

[1-(Cyclopenta-2,4-dien-1-yl)ethyl]benzene

Cat. No. B8466599
Key on ui cas rn: 55679-99-7
M. Wt: 170.25 g/mol
InChI Key: RPSVZUGNQGVQGC-UHFFFAOYSA-N
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Patent
US05349100

Procedure details

To a solution of 1.5 g of dilithio (s)-(-)-2-pyrrolidone-5-carboxylic acid (12 mmol) in 40 mL of ether was added 16 mL of n-BuLi (1.6M solution in hexanes, 25 mmol) at 0° C. This solution was stirred for 30 min at room temperature. 6-Methyl-6-phenylfulvene, 1.0 g,(6 mmol) in 5 mL of ether was added dropwise at -78° C. and the color of the reaction mixture turned green. The resulting solution was stirred for 7 h at -78° C. and the color of the reaction mixture turned yellow. Water, 25 mL, was added dropwise at -78° C. and the solution warmed to room temperature. The organic layer was separated and washed with aqueous NaHCO3, H2O and then dried over MgSO4. Removal of solvent gave 1.0 g (99% yield) of 1-cyclopentadienyl-1-phenylethane as a light yellow oil. [α]D =6.0° (CHCl3, 17.4% ee.
Name
dilithio (s)-(-)-2-pyrrolidone-5-carboxylic acid
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][C@H]1CC(C(O)=O)N([Li])C1=O.[Li]CCCC.[CH3:17][C:18]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[C:19]1[CH:23]=[CH:22][CH:21]=[CH:20]1.O>CCOCC>[CH:19]1([CH:18]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH3:17])[CH:23]=[CH:22][CH:21]=[CH:20]1

Inputs

Step One
Name
dilithio (s)-(-)-2-pyrrolidone-5-carboxylic acid
Quantity
1.5 g
Type
reactant
Smiles
[Li][C@@H]1C(N(C(C1)C(=O)O)[Li])=O
Name
Quantity
16 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C1C=CC=C1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 7 h at -78° C.
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with aqueous NaHCO3, H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(C=CC=C1)C(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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